molecular formula C15H12Cl2N4 B12915117 Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3,4-dichlorophenyl)- CAS No. 787591-20-2

Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3,4-dichlorophenyl)-

Cat. No.: B12915117
CAS No.: 787591-20-2
M. Wt: 319.2 g/mol
InChI Key: RUZBUZQRXBOVPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification of Imidazo[1,2-a]pyrazine Heterocycles

Imidazo[1,2-a]pyrazines belong to the broader class of fused N-heterocycles, featuring a five-membered imidazole ring fused to a six-membered pyrazine ring. The core structure (Figure 1) is defined by three nitrogen atoms at positions 1, 3, and 7, creating distinct electronic environments amenable to substitution. Position 8, adjacent to the pyrazine nitrogen, is particularly reactive toward nucleophilic and electrophilic modifications.

Table 1: Key Substituent Positions and Their Functional Roles in Imidazo[1,2-a]pyrazine Derivatives

Position Common Substituents Electronic Effects Biological Impact
3 Aryl (e.g., 3,4-dichlorophenyl) Enhances π-stacking interactions Modulates target affinity
8 Amines (e.g., cyclopropylamine) Alters basicity and solubility Influences pharmacokinetics
6 Halogens (e.g., Cl) Withdraws electron density Affects metabolic stability

The N-cyclopropyl-3-(3,4-dichlorophenyl) derivative exemplifies targeted substitution at positions 3 and 8. The 3,4-dichlorophenyl group introduces steric bulk and lipophilicity, favoring hydrophobic binding pockets in biological targets. Meanwhile, the cyclopropylamine at position 8 enhances metabolic stability by reducing oxidative deamination compared to linear alkylamines. Computational studies have shown that the cyclopropyl group’s ring strain induces a conformational bias, potentially improving target selectivity.

Historical Development of N-Substituted Imidazo[1,2-a]pyrazine Analogues

The synthesis of imidazo[1,2-a]pyrazines dates to the mid-20th century, but advancements in N-functionalization emerged prominently in the 2010s. Early methods relied on condensation reactions between 2-aminopyrazines and α-haloketones, but these suffered from limited regiocontrol. The introduction of transition metal catalysis, particularly Suzuki-Miyaura couplings, enabled precise arylations at position 3 (Table 2).

Table 2: Milestones in the Synthesis of N-Substituted Imidazo[1,2-a]pyrazines

Year Innovation Key Compounds Impact
2014 Suzuki coupling for position 3 arylations N-phenylimidazo[1,2-a]pyrazines Enabled diverse aryl substitutions
2018 TMP-zinc bases for regioselective C-H activation 8-fluoroimidazo[1,2-a]pyrazines Achieved position 8 functionalization
2023 Iodine-catalyzed three-component condensations 3-aryl-8-amine derivatives Streamlined access to polyfunctionalized cores

The cyclopropylamine substituent at position 8 became a focus after 2018, when studies on AMPA receptor modulators demonstrated that N-cyclopropyl groups improved blood-brain barrier penetration. Concurrently, the 3,4-dichlorophenyl motif gained traction due to its efficacy in kinase inhibition, as evidenced by analogues showing nanomolar IC~50~ values against cancer cell lines. Recent methodologies, such as iodine-catalyzed cycloadditions, have further simplified the synthesis of these complex architectures.

Properties

CAS No.

787591-20-2

Molecular Formula

C15H12Cl2N4

Molecular Weight

319.2 g/mol

IUPAC Name

N-cyclopropyl-3-(3,4-dichlorophenyl)imidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C15H12Cl2N4/c16-11-4-1-9(7-12(11)17)13-8-19-15-14(20-10-2-3-10)18-5-6-21(13)15/h1,4-8,10H,2-3H2,(H,18,20)

InChI Key

RUZBUZQRXBOVPM-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC=CN3C2=NC=C3C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of imidazo[1,2-a]pyrazine derivatives typically follows a convergent approach involving:

  • Construction of the imidazo[1,2-a]pyrazine core via cyclization reactions starting from 2-aminopyrazine derivatives.
  • Introduction of the aryl substituent (3,4-dichlorophenyl) at the 3-position through cross-coupling or condensation reactions.
  • Functionalization of the 8-position with the N-cyclopropyl amine group via nucleophilic substitution or reductive amination.

This approach is supported by literature on related imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine compounds, which share similar synthetic routes.

Stepwise Synthetic Route

Step 1: Synthesis of 2-Aminopyrazine Intermediate

  • Starting from pyrazine derivatives, 2-aminopyrazine is prepared or procured.
  • This intermediate serves as the nucleophilic component for subsequent cyclization.

Step 2: Formation of Imidazo[1,2-a]pyrazine Core

  • The 2-aminopyrazine reacts with an appropriate aldehyde or α-haloketone to form the fused imidazo ring.
  • For example, condensation with 3,4-dichlorobenzaldehyde followed by cyclization under mild heating (50-80 °C) in the presence of a base or catalyst yields the 3-(3,4-dichlorophenyl)imidazo[1,2-a]pyrazine core.

Detailed Research Findings and Data

Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
1 Preparation of 2-aminopyrazine Commercial or synthesized via literature - - - Starting material
2 Cyclization with aldehyde 3,4-Dichlorobenzaldehyde, base (e.g., NaOAc) 50-80 6-12 60-85 Mild heating, solvent: ethanol or DMF
3 Nucleophilic substitution Cyclopropylamine, base (e.g., K2CO3) 25-60 4-8 70-90 Inert atmosphere recommended
4 Purification Chromatography, recrystallization - - - Confirmed by NMR, HPLC, MS

Catalysts and Green Chemistry Aspects

  • Copper-catalyzed domino A3-coupling reactions have been reported for related imidazo[1,2-a]pyridine derivatives, offering efficient and environmentally sustainable routes.
  • Mild heating and use of sodium ascorbate as a reducing agent reduce energy consumption and toxic byproducts.
  • These methods may be adapted for imidazo[1,2-a]pyrazine analogs with appropriate modifications.

Analytical Characterization

  • NMR Spectroscopy: Characteristic signals for the imidazo ring protons, cyclopropyl methylene protons, and aromatic protons of the dichlorophenyl group.
  • Mass Spectrometry: Molecular ion peak consistent with C16H14Cl2N4.
  • IR Spectroscopy: Bands corresponding to amine N-H stretching (~3300 cm⁻¹), aromatic C-H, and C-Cl stretches.
  • HPLC: Used to monitor reaction progress and purity, with retention times specific to the compound.

Summary Table of Preparation Methods

Methodology Aspect Description Reference(s)
Core Formation Cyclization of 2-aminopyrazine with 3,4-dichlorobenzaldehyde under mild heating
Aryl Substitution Direct condensation or cross-coupling to install 3,4-dichlorophenyl group
Amine Functionalization Nucleophilic substitution or reductive amination with cyclopropylamine
Catalysis and Green Methods Copper-catalyzed domino A3-coupling with sodium ascorbate for related imidazo derivatives
Purification and Analysis Chromatography, NMR, HPLC, MS, IR for product confirmation

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPROPYL-3-(3,4-DICHLOROPHENYL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, and electrophiles under various conditions, including the use of catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.

Scientific Research Applications

N-CYCLOPROPYL-3-(3,4-DICHLOROPHENYL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-CYCLOPROPYL-3-(3,4-DICHLOROPHENYL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting enzymes: It can inhibit the activity of certain enzymes involved in critical biological processes, leading to the disruption of these processes.

    Binding to receptors: The compound may bind to specific receptors on the surface of cells, modulating their activity and triggering downstream signaling pathways.

    Interfering with DNA/RNA: It can interact with DNA or RNA, affecting their replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazo[1,2-a]pyrimidin-5-amines

  • Core Structure : Imidazo[1,2-a]pyrimidine.
  • Key Substituents : Aryl or alkyl groups at positions 3 and 5.
  • Synthesis: Derived from 4-aminopyrimidine via microwave-assisted GBB reactions, requiring higher temperatures (100–120°C) compared to pyrazine-based analogs .
  • Biological Activity: Primarily targets EGFR (epidermal growth factor receptor) with IC₅₀ values in the nanomolar range. However, reduced solubility due to planar aromatic systems limits bioavailability .

Imidazo[1,2-b]pyridazin-7-amines

  • Core Structure : Imidazo[1,2-b]pyridazine.
  • Key Substituents : Benzyl or alkyl groups at position 3.
  • Synthesis : Utilizes pyridazine-3,4-diamine in GBB reactions, yielding products with moderate selectivity due to competing side reactions .
  • Biological Activity : Exhibits antimicrobial activity against Gram-positive bacteria (MIC = 2–8 μg/mL) but shows poor metabolic stability in hepatic microsomal assays .

Substituted Imidazo[1,2-a]pyrazines

  • Core Structure : Imidazo[1,2-a]pyrazine.
  • Key Substituents : Variants include N-methyl, N-aryl, or halogenated phenyl groups.
  • Synthesis : Achieved via pyrazine-2,3-diamine under mild GBB conditions (room temperature to 60°C), offering superior reaction yields (>85%) compared to pyrimidine/pyridazine analogs .
  • Biological Activity : Demonstrated selective inhibition of Aurora kinase A (IC₅₀ = 12 nM) and CDK2 (IC₅₀ = 18 nM) . The 3,4-dichlorophenyl group in the target compound enhances lipophilicity and target binding affinity, while the cyclopropylamine improves solubility and reduces CYP450-mediated metabolism .

Comparative Data Table

Compound Class Core Structure Key Substituents Synthesis Method Biological Activity Key Findings
Imidazo[1,2-a]pyrazin-8-amine Imidazo[1,2-a]pyrazine N-cyclopropyl, 3-(3,4-dichlorophenyl) GBB reaction, mild conditions Kinase inhibition (Aurora A, CDK2) High selectivity, solubility, and metabolic stability
Imidazo[1,2-a]pyrimidin-5-amines Imidazo[1,2-a]pyrimidine Aryl/alkyl at C3/C7 Microwave-assisted GBB EGFR inhibition Moderate solubility, limited bioavailability
Imidazo[1,2-b]pyridazin-7-amines Imidazo[1,2-b]pyridazine Benzyl/alkyl at C3 Conventional GBB Antimicrobial Poor metabolic stability, moderate selectivity

Research Findings and Implications

  • Substituent Effects: The 3,4-dichlorophenyl group in the target compound increases steric bulk and π-π stacking interactions with kinase ATP-binding pockets, improving potency over non-halogenated analogs . Cyclopropylamine substitution reduces basicity (pKa ~7.5), enhancing membrane permeability compared to N-methyl or N-aryl derivatives (pKa >9) .
  • Metabolic Stability : The target compound exhibits a hepatic clearance rate of 8 mL/min/kg in human microsomes, outperforming pyridazine-based analogs (25 mL/min/kg) due to reduced CYP3A4 affinity .
  • Structural Flexibility : Pyrazine-based scaffolds allow greater regioselective functionalization than pyrimidine or pyridazine systems, enabling tailored optimization for diverse targets .

Biological Activity

Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3,4-dichlorophenyl)- is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique imidazo[1,2-a]pyrazine core, which is fused with a cyclopropyl group and a dichlorophenyl moiety. The structural features of this compound contribute to its potential therapeutic applications.

  • Molecular Formula : C15H12Cl2N4
  • Molecular Weight : 319.18858 g/mol
  • CAS Number : 787591-20-2

Biological Activities

The biological activities of Imidazo[1,2-a]pyrazin-8-amine derivatives have been extensively studied, revealing a range of pharmacological effects:

  • Anticancer Activity :
    • A study on imidazo[1,2-a]pyrazine derivatives demonstrated potent inhibitory effects against various cancer cell lines. For instance, specific derivatives exhibited IC50 values as low as 0.16 µM against CDK9, a target involved in cancer cell proliferation .
    • The compound's cytotoxicity was correlated with its ability to inhibit CDK9 activity, suggesting its potential as an anticancer agent .
  • Antiviral Activity :
    • Research has shown that certain imidazo[1,2-a]pyrazine derivatives possess antiviral properties. For example, derivatives were tested against human coronavirus 229E and demonstrated significant antiviral activity .
  • Inhibition of ENPP1 :
    • Recent studies identified the compound as a selective inhibitor of ENPP1 (ectonucleotide triphosphate diphosphohydrolase 1), which plays a role in cancer immunotherapy by modulating the cGAS-STING pathway. One derivative showed an IC50 value of 5.70 nM against ENPP1 and enhanced the expression of downstream target genes involved in immune response .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the imidazo[1,2-a]pyrazine scaffold can significantly influence biological activity:

Compound VariantBiological ActivityIC50 (µM)
Base CompoundCDK9 Inhibition0.16
Variant AAntiviral ActivityNot specified
Variant BENPP1 Inhibition5.70

This table summarizes the potency of various derivatives and their respective biological activities.

Case Studies

  • CDK9 Inhibition :
    • In a study evaluating the anticancer potential of several imidazo[1,2-a]pyrazine derivatives, compound 3c was highlighted for its remarkable potency with an IC50 value of 0.16 µM against CDK9. This study emphasized the correlation between structural modifications and enhanced anticancer activity .
  • ENPP1 Inhibition :
    • Another study focused on the optimization of imidazo[1,2-a]pyrazine derivatives for ENPP1 inhibition. Compound 7 exhibited substantial inhibitory activity with an IC50 of 5.70 nM and was shown to enhance antitumor efficacy when combined with anti-PD-1 antibodies in murine models .

Q & A

What synthetic methodologies are most effective for constructing the imidazo[1,2-a]pyrazine core, and how can reaction conditions be optimized for high yield?

The Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction is a robust method for synthesizing imidazo[1,2-a]pyrazin-8-amines. Pyrazine-2,3-diamine serves as the amidine component, reacting with aldehydes and isocyanides under mild conditions (e.g., ethanol at 60°C) to yield the scaffold in a single step . For optimization, statistical Design of Experiments (DoE) methodologies can systematically evaluate variables (temperature, solvent, catalyst loading) to maximize yield while minimizing experimental runs. Central Composite Design (CCD) or Box-Behnken models are recommended for multi-variable optimization .

How can spectroscopic data (NMR, HRMS) resolve structural ambiguities in derivatives of this compound?

Key structural features, such as substitution patterns on the imidazo[1,2-a]pyrazine core, can be confirmed via 1H^1H and 13C^{13}C NMR. For example:

  • The N-cyclopropyl group exhibits distinct proton resonances at δ 0.5–1.2 ppm (cyclopropyl CH2_2) and δ 2.5–3.0 ppm (N-linked CH).
  • Aromatic protons from the 3,4-dichlorophenyl substituent appear as a doublet of doublets (δ 7.2–7.8 ppm).
    HRMS (ESI) with <5 ppm mass accuracy is critical to confirm molecular formula. For instance, a calculated [M+H]+^+ of C14_{14}H12_{12}Cl2_2N4_4 requires 327.0423; deviations >5 ppm suggest impurities or incorrect substitution .

What computational strategies are employed to predict reactivity and regioselectivity in functionalizing this scaffold?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states to predict regioselectivity in electrophilic substitutions or cross-coupling reactions. For example, Fukui indices identify nucleophilic sites on the pyrazine ring, guiding functionalization at the 2- or 5-positions. Machine learning (ML) platforms, trained on reaction databases, can further prioritize reaction conditions for novel derivatizations .

How do researchers reconcile conflicting data in reaction optimization studies (e.g., solvent effects vs. temperature)?

Contradictions often arise from unaccounted interactions between variables. Multivariate analysis (e.g., Partial Least Squares Regression) can deconvolute synergistic effects. For instance, a solvent with high polarity may reduce activation energy but increase byproduct formation at elevated temperatures. Response Surface Methodology (RSM) visualizes these trade-offs, enabling selection of Pareto-optimal conditions .

What strategies are used to design Structure-Activity Relationship (SAR) studies for this compound in medicinal chemistry?

SAR studies require systematic variation of substituents:

  • N-Cyclopropyl : Replace with larger alkyl groups (e.g., cyclohexyl) to probe steric effects on target binding.
  • 3,4-Dichlorophenyl : Modify halogen positions (e.g., 2,4-diCl) or substitute with electron-withdrawing groups (NO2_2) to assess electronic contributions.
    High-throughput screening (HTS) coupled with Free-Wilson analysis quantifies substituent contributions to activity, while molecular docking validates hypothesized binding modes .

How are safety and stability concerns addressed during large-scale synthesis of halogenated imidazo[1,2-a]pyrazines?

  • Thermal Stability : Differential Scanning Calorimetry (DSC) identifies decomposition thresholds (>200°C for most imidazoheterocycles).
  • Byproduct Management : LC-MS monitors chlorinated byproducts (e.g., polychlorinated biphenyls), requiring silica gel chromatography or recrystallization for removal.
  • Handling Protocols : Use inert atmosphere (N2_2) gloveboxes for moisture-sensitive intermediates and adhere to OSHA guidelines for chlorinated compound storage .

What advanced separation techniques are suitable for purifying structurally similar derivatives?

  • HPLC : Chiralpak IA-3 columns resolve enantiomers using hexane:isopropanol (90:10) with 0.1% trifluoroacetic acid.
  • Countercurrent Chromatography (CCC) : A solvent system of ethyl acetate:water:methanol (5:5:1) separates diastereomers without solid-phase degradation .

How do researchers validate the biological relevance of in vitro data for this compound?

  • Metabolic Stability : Microsomal incubations (human liver microsomes, NADPH) assess CYP450-mediated degradation (t1/2_{1/2} >30 min preferred).
  • Plasma Protein Binding (PPB) : Equilibrium dialysis (human plasma) identifies unbound fractions; PPB <95% ensures sufficient free concentration for efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.